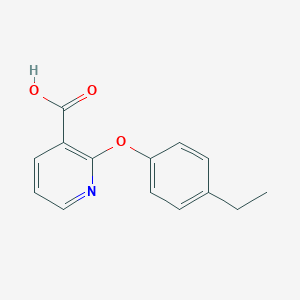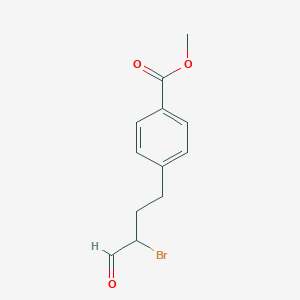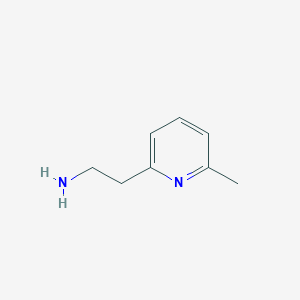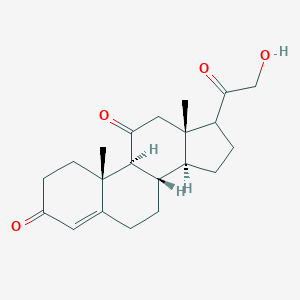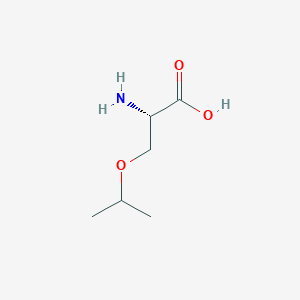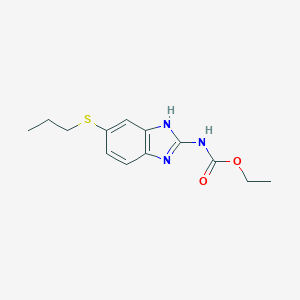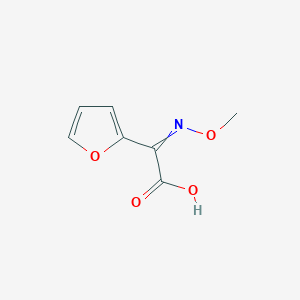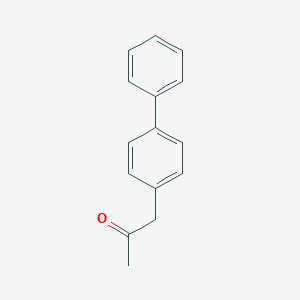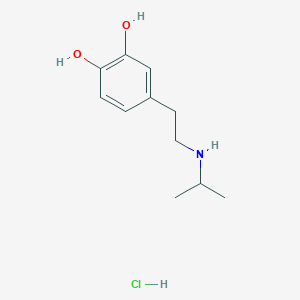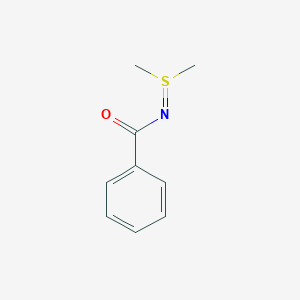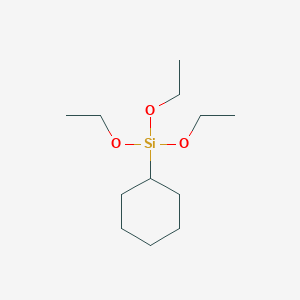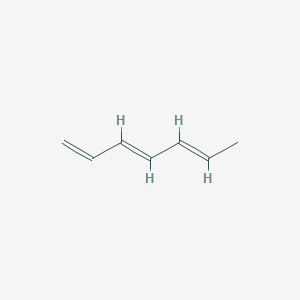
2-Chloro-6-(trifluoromethyl)phenyl isocyanate
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a chemical compound that is part of the broader class of isocyanates, which are known for their reactivity and utility in the synthesis of various organic compounds. The presence of both chloro and trifluoromethyl groups on the aromatic ring of the phenyl isocyanate suggests that this compound could be a versatile intermediate in the synthesis of fluorine-containing aromatic heterocyclic compounds.
Synthesis Analysis
The synthesis of related fluorine-containing phenyl isocyanates has been explored in several studies. For instance, the synthesis of 6-(trifluoromethyl)phenanthridines has been achieved through oxidative cyclization of 2-isocyanobiphenyls with CF3SiMe3 under metal-free conditions, which suggests a method for the direct formation of C-CF3 bonds and access to phenanthridine ring systems in one catalytic cycle . Another study reports the electrochemical trifluoromethylation of 2-isocyanobiaryls using CF3SO2Na, leading to the synthesis of 6-(trifluoromethyl)phenanthridine derivatives under metal- and oxidant-free conditions . These methods highlight the synthetic versatility and potential for gram-scale synthesis of fluorine-containing compounds.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate would feature an aromatic ring substituted with a chloro group and a trifluoromethyl group, as well as an isocyanate functional group. The electronic effects of the trifluoromethyl group could influence the reactivity of the isocyanate group, potentially leading to unique coordination and reactivity patterns with metal ions or other nucleophiles.
Chemical Reactions Analysis
The reactivity of similar isocyanate compounds has been demonstrated in various chemical reactions. For example, 1-chloro-2,2,2-trifluoroethyl isocyanates have been shown to react with 3-alkoxyphenols to form urethanes, which can undergo intramolecular cyclization to form benzo[e][1,3]oxazin-4-ones . Additionally, the reaction of fluorine-containing phenyl isocyanide dichlorides with different nucleophiles has yielded a novel series of products, including benzimidazoles and perhydrobenzo-1,2,4-triazines, indicating the influence of the CF3 group on ring-closure reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate are not detailed in the provided papers, the properties of isocyanates in general, such as their boiling points, solubility, and stability, can be inferred from the behavior of similar compounds. The presence of the trifluoromethyl group is likely to increase the compound's lipophilicity and could affect its boiling point due to the strong electronegativity of fluorine. The chloro group could also influence the compound's reactivity, making it amenable to nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
2-Chloro-6-(trifluoromethyl)phenyl isocyanate is a key intermediate in the synthesis of heterocyclic compounds. For instance, it has been used in the creation of dialkyl 2-oxo-3,6-diaryl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates through cyclocondensation with dialkyl anilinofumarates. These compounds, upon alkaline hydrolysis, yield 6-alkoxycarbonyl-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, showcasing the versatility of this isocyanate in synthesizing complex organic structures (Vovk, Kushnir, Sukach, & Tsymbal, 2010).
Pesticide Synthesis
In the field of agrochemistry, 2-Chloro-6-(trifluoromethyl)phenyl isocyanate serves as a precursor in the synthesis of novel pesticides. A notable example is the creation of Bistrifluron, a compound exhibiting significant growth-retarding activity against pests. This process involves the chlorination of 3,5-bis-(trifluoromethyl)-aniline to produce 2-chloro-3,5-bis-(trifluoromethyl)aniline, which then reacts with 2,6-difluorobenzoyl isocyanate, demonstrating the critical role of chloro-trifluoromethyl phenyl isocyanates in developing new agrochemicals (Liu An-chan, 2015).
Pharmaceutical Intermediate Synthesis
This isocyanate is also instrumental in synthesizing key intermediates for pharmaceuticals. For example, it has been used to create N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a crucial intermediate for the antitumor agent sorafenib. The synthesis pathway involves reacting 4-chloro-3-trifluoromethylaniline with triphosgene to yield the desired isocyanate, which then reacts with 4-bromoaniline. This process highlights the importance of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate in medicinal chemistry for developing cancer treatments (Yan Feng-mei & Liu He-qin, 2009).
Fluorinated Aromatic Isocyanates in Agrochemicals
Fluorinated aromatic isocyanates, including derivatives of 2-Chloro-6-(trifluoromethyl)phenyl isocyanate, are critical intermediates for herbicides and insecticides. Their synthesis can lead to unexpected rearrangements, offering novel pathways to fungicidal compounds. Moreover, the conversion of carbamoyl fluorides, products of HF addition to isocyanates, into N-sulfenylcarbamate insecticides, underscores the significant role of fluorinated isocyanates in the development of new agrochemical formulations (Kuehle & Klauke, 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-chloro-2-isocyanato-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBLPDGFTQNTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408724 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
16583-76-9 | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



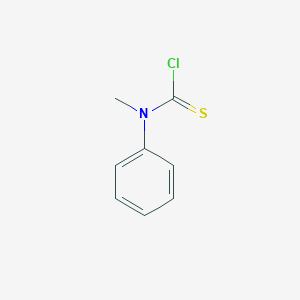
![(3S,8R,9S,13S,14S,17R)-13-Methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B106174.png)
